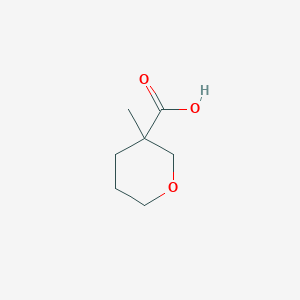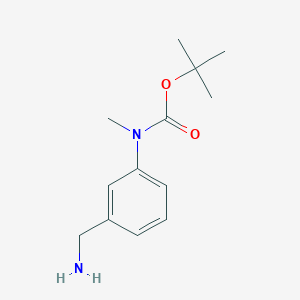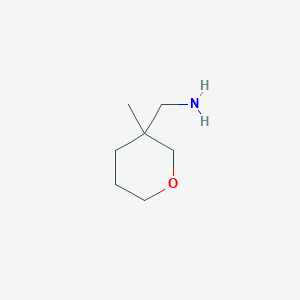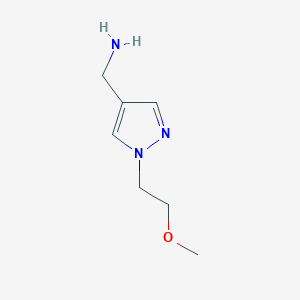
3-Methyloxane-3-carboxylic acid
Descripción general
Descripción
3-Methyloxane-3-carboxylic acid (MOC acid) is a derivative of valine, which is one of the essential amino acids required for protein synthesis. It has a CAS Number of 1158760-05-4 and a molecular weight of 144.17 .
Molecular Structure Analysis
The molecular structure of 3-Methyloxane-3-carboxylic acid consists of a seven-membered ring with an oxygen atom, a carboxylic acid group, and a methyl group . The IUPAC name for this compound is 3-methyltetrahydro-2H-pyran-3-carboxylic acid .Physical And Chemical Properties Analysis
3-Methyloxane-3-carboxylic acid is an oil at room temperature .Aplicaciones Científicas De Investigación
Cancer Therapeutics and Diagnostic Agents
Research has developed near-infrared (NIR) photosensitizers for cancer diagnostics and therapy, highlighting the synthesis of bacteriochlorin analogues, including carboxylic acid derivatives, which exhibit higher photosensitizing efficacy for photodynamic therapy (PDT) and fluorescence imaging. These compounds, due to their high tumor uptake and limited skin phototoxicity, present promising applications in cancer treatment and surgery guidance (Patel et al., 2016).
Molecular Structure Analysis
Studies on compounds like 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid have contributed to understanding molecular conformations, particularly the chair conformation of 1,3-dioxane rings, which are crucial in designing molecules with desired chemical and physical properties (Guo-Kai Jia et al., 2012).
Chemical Synthesis Advancements
Innovative chemical synthesis techniques have been developed, such as the palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids, facilitating the creation of complex molecules for various research and industrial applications (Giri et al., 2007).
Material Science and Engineering
The synthesis and characterization of materials, like the functionalization of siloxanes with carboxyl groups, have shown significant potential in creating materials with amphiphilic properties, useful in applications such as solvent-free liquid electrolytes and self-assembling structures in solution (Turcan-Trofin et al., 2019).
Bioresorbable Polymers for Medical Use
Research into copolymerization of specific dioxane derivatives with l-lactide has led to the development of functionalized bioabsorbable polymers. These polymers hydrolyze more rapidly than conventional materials like poly(l-lactide), making them promising for medical applications requiring temporary implants (Kimura et al., 1993).
Environmental Remediation
Magnetic iron oxide nanoparticles capped with cube-octameric silsesquioxane (POSS) have been developed for the efficient removal of dyes like methylene blue from water. These nanoparticles demonstrate a high specific surface area and quick adsorption capacity, offering a novel approach for water purification (Akbari et al., 2019).
Safety And Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the associated hazard statements are H315, H319, and H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
While specific future directions for 3-Methyloxane-3-carboxylic acid are not available, research into similar compounds could uncover a new repertoire of bioactive molecules and biosynthetic enzymes . Exploiting these novel enzymes could lead to the development of new classes of antibiotics with useful chemotherapeutic activities .
Propiedades
IUPAC Name |
3-methyloxane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(6(8)9)3-2-4-10-5-7/h2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXCLKMUISFKJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCOC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001246095 | |
| Record name | Tetrahydro-3-methyl-2H-pyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001246095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyloxane-3-carboxylic acid | |
CAS RN |
1158760-05-4 | |
| Record name | Tetrahydro-3-methyl-2H-pyran-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1158760-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-3-methyl-2H-pyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001246095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyloxane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1529277.png)
![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B1529278.png)






![3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B1529291.png)




